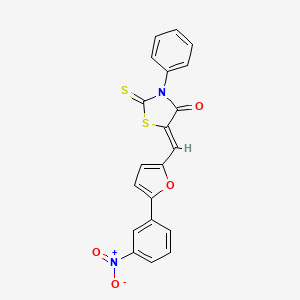

5-((5-(3-Nitrophenyl)-2-furyl)methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Description

The compound 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a fused furan-thiazolidinone scaffold. Its structure includes a 3-nitrophenyl substituent on the furan ring and a phenyl group at position 3 of the thiazolidinone core. This nitro substitution at the meta position of the phenyl ring distinguishes it from analogs with halogen, methoxy, or other electron-withdrawing/donating groups.

Properties

CAS No. |

327038-04-0 |

|---|---|

Molecular Formula |

C20H12N2O4S2 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H12N2O4S2/c23-19-18(28-20(27)21(19)14-6-2-1-3-7-14)12-16-9-10-17(26-16)13-5-4-8-15(11-13)22(24)25/h1-12H/b18-12+ |

InChI Key |

OUVKDNSZSHZDQN-LDADJPATSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S |

Origin of Product |

United States |

Preparation Methods

Reaction of Aniline with Carbon Disulfide and Chloroacetic Acid

Aniline reacts with carbon disulfide (CS₂) in the presence of chloroacetic acid under basic conditions (e.g., sodium hydroxide) to form 3-phenyl-2-thioxothiazolidin-4-one:

Conditions :

Alternative Methods

-

Three-component reactions : Combining aniline, aldehydes, and mercaptoacetic acid in one pot.

-

Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes with comparable yields.

Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde

This aldehyde is prepared through formylation of 5-(3-nitrophenyl)furan-2-yl methanol or via Vilsmeier-Haack reaction:

Vilsmeier-Haack Formylation

5-(3-Nitrophenyl)furan undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):

Conditions :

Knoevenagel Condensation: Key Step for C5 Functionalization

The rhodanine core undergoes condensation with 5-(3-nitrophenyl)furan-2-carbaldehyde to form the exocyclic double bond. This reaction is mechanistically driven by the nucleophilic methylene group at C5 of the thiazolidinone attacking the aldehyde’s electrophilic carbonyl carbon.

Standard Protocol

Reagents :

-

3-Phenyl-2-thioxothiazolidin-4-one (1 equiv)

-

5-(3-Nitrophenyl)furan-2-carbaldehyde (1.1 equiv)

-

Catalyst: Piperidine (5 mol%) or ammonium acetate (10 mol%)

-

Solvent: Ethanol or acetic acid

Procedure :

-

Combine reagents in ethanol and reflux for 4–8 hours.

-

Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:3).

-

Cool to room temperature; precipitate forms.

Optimized Variations

| Condition | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional reflux | Piperidine | Ethanol | 6 | 75 |

| Microwave-assisted | Ammonium acetate | DMF | 0.5 | 82 |

| Green chemistry | L-Proline | PEG-300 | 3 | 70 |

Mechanistic Insights

-

Enolate Formation : Deprotonation of the C5 methylene group generates a nucleophilic enolate.

-

Nucleophilic Attack : Enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxy intermediate.

-

Dehydration : Acidic or thermal conditions eliminate water, yielding the α,β-unsaturated product.

The Z-configuration of the exocyclic double bond is confirmed by NMR: the methylidene proton resonates at δ 7.99–8.17 ppm as a singlet.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal studies confirm the Z-geometry of the exocyclic double bond and planar thiazolidinone ring.

Challenges and Troubleshooting

-

Byproduct Formation : Over-condensation or aldol side products may occur with excess aldehyde. Mitigated by stoichiometric control.

-

Low Solubility : The nitro group reduces solubility in polar solvents; DMF or DMSO is recommended for recrystallization.

Industrial and Pharmacological Applications

While the compound itself is a research chemical, structurally related rhodanine derivatives exhibit:

Chemical Reactions Analysis

Types of Reactions

5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The thioxothiazolidinone moiety can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Halogenated or nitrated derivatives.

Condensation: Various substituted thioxothiazolidinone derivatives.

Scientific Research Applications

General Synthesis Approach

The synthesis of 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one typically involves several key reactions, including:

- Formation of Thiazolidinone Ring : This is achieved through condensation reactions involving appropriate precursors.

- Incorporation of Furan Moiety : The furan group is introduced via electrophilic substitution or coupling reactions.

- Nitrophenyl Group Addition : The nitrophenyl component is usually added through nitration or substitution reactions.

Optimizing these methods is essential for achieving high yields and purity, which directly influences the compound's biological activity.

Biological Activities

Research indicates that 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.

- Antioxidant Activity : The presence of the furan and thiazolidinone structures contributes to its potential as an antioxidant agent.

- Anticancer Potential : In vitro studies have shown that it may possess antiproliferative effects against certain cancer cell lines.

Interaction Studies

Interaction studies have focused on the compound's binding affinity with biomolecules, providing insights into its mechanism of action and potential therapeutic applications. These studies are critical in understanding how the compound interacts at a molecular level, which can lead to the development of novel therapeutic agents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one against several bacterial strains. The results indicated that the compound exhibited moderate to strong inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation, in vitro assays were conducted on various cancer cell lines to assess the antiproliferative effects of this compound. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, indicating its potential role as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The nitrophenyl group may facilitate binding to specific enzymes or receptors, while the thioxothiazolidinone moiety could interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues and Their Activities

Key Observations

Substituent Effects on Antibacterial Activity: Chlorophenyl derivatives (e.g., 2-chloro, 3-chloro) exhibit potent antibacterial activity against multidrug-resistant strains (MIC = 2 µg/mL) .

Antifungal and Anticancer Activity :

- Nitro-substituted analogs (e.g., 4-chloro-2-nitrophenyl) show moderate anticandidal activity (MIC = 250 µg/mL) but significantly lower than fluconazole . The 3-nitrophenyl group in the target compound may similarly limit antifungal efficacy compared to halogenated derivatives.

Antiviral Potential: Chlorophenyl derivatives demonstrate broad-spectrum antiviral activity against coronaviruses (EC50 = 0.8–1.2 µM) and influenza (EC50 = 0.3 µM) . The nitro group’s role in viral entry inhibition remains unexplored but warrants investigation.

Cytotoxicity and Selectivity: Chlorophenyl and nitrophenyl analogs exhibit low cytotoxicity in non-target cells (e.g., NIH/3T3 IC50 > 500 µg/mL), suggesting favorable therapeutic indices .

Biological Activity

5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family, characterized by a thiazolidine ring and notable functional groups including a furan moiety and a nitrophenyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound can be represented structurally as follows:

This indicates the presence of various functional groups that contribute to its biological properties.

Biological Activities

Research indicates that 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones possess antimicrobial properties. The presence of the thiazolidine ring and the nitrophenyl group may enhance this activity, making it a candidate for further exploration in antimicrobial drug development .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have indicated that it may inhibit cancer cell proliferation, particularly in human cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some studies suggest that thiazolidinone derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is likely attributed to its ability to interact with various biomolecules. Interaction studies have focused on its binding affinity with proteins involved in cancer progression and inflammation. These interactions can modulate signaling pathways crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological potential of compounds similar to 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one:

- Anticancer Activity : A study demonstrated that a related thiazolidinone derivative exhibited cytotoxic effects against HeLa cells with an IC50 value of approximately 25 µM. This suggests similar potential for the compound .

- Antimicrobial Testing : In vitro tests showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The compound's structural features may contribute to its efficacy against resistant strains .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yield?

- Methodological Answer : The synthesis typically involves a condensation reaction between a thioxothiazolidinone precursor and a substituted furfural derivative under basic conditions. Critical parameters include:

- Base selection : Sodium hydroxide or potassium hydroxide in ethanol/methanol (70–80°C, reflux) .

- Solvent system : Polar aprotic solvents (e.g., DMF) or ethanol for optimal solubility .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize by-products .

- Key Evidence : Reaction optimization in similar thiazolidinones highlights yields >75% when using stoichiometric base and controlled reflux .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR confirms the presence of aromatic protons (δ 7.2–8.5 ppm for nitrophenyl and furan groups) and the thioxo group (δ ~3.8 ppm for thiazolidinone protons) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 423.05) .

- IR spectroscopy : Strong absorption bands at ~1650 cm<sup>-1</sup> (C=O) and ~1250 cm<sup>-1</sup> (C-S) .

Q. What in vitro assays are commonly used to evaluate the antimicrobial potential of this compound?

- Methodological Answer :

- Minimum inhibitory concentration (MIC) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .

- Zone of inhibition : Agar diffusion assays with standardized inoculum sizes (e.g., 1 × 10<sup>8</sup> CFU/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Solvent polarity : Use ethanol for faster kinetics or DMF for enhanced solubility of nitroaromatic intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate imine formation .

- By-product analysis : LC-MS to identify side products (e.g., hydrolyzed furan derivatives) and adjust pH/temperature .

- Key Evidence : Contradictory yield reports (50–85%) in literature may stem from uncontrolled hydrolysis; Dean-Stark traps improve water removal in toluene-based systems .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN), focusing on hydrogen bonding with the nitro group .

- Pharmacophore mapping : Identify critical motifs (e.g., thioxo group for enzyme inhibition) .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Purity validation : HPLC purity >95% (C18 column, acetonitrile/water gradient) to exclude impurities affecting assays .

- Assay standardization : Use CLSI guidelines for MIC tests to ensure reproducibility .

- Structural analogs : Compare activity of derivatives to isolate the role of the 3-nitrophenyl group .

Q. How can the core structure be modified to enhance pharmacokinetic properties?

- Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to improve metabolic stability .

- Prodrug design : Acetylate the thioxo group to enhance oral bioavailability .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting crystallographic data for this compound?

- Methodological Answer :

- X-ray refinement : Compare unit cell parameters (e.g., a = 7.236 Å, b = 9.134 Å for triclinic systems) to validate structural assignments .

- Thermal ellipsoid analysis : Assess disorder in the furan ring to confirm Z-configuration .

Q. What experimental controls are critical for stability studies under varying pH?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.